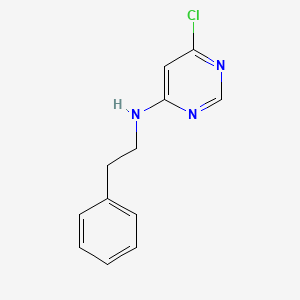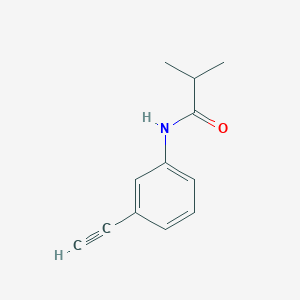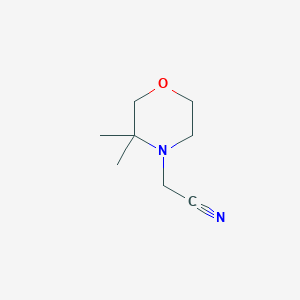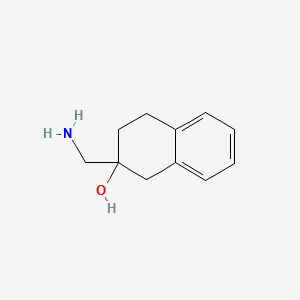
1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine
説明
1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine, also known as 2-CP-3FP, is an organofluorine compound with potential applications in medicinal chemistry. It is a fluorinated amine derivative of 2-chlorophenol, a widely used industrial chemical. It has been studied for its potential uses in various scientific research applications, such as drug design, material science, and biochemistry.
科学的研究の応用
Applications in Organic Synthesis
1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine is utilized in organic synthesis due to its versatility in forming various chemical structures. Meyer and El Qacemi (2020) demonstrated the use of a related compound, 2-chloro-3,3,3-trifluoroprop-1-ene, for producing β-substituted-trifluoromethyl-ethenes, which are useful intermediates in chemical discovery. They highlighted its application in synthesizing pyrrolidines through a [3 + 2] dipolar cycloaddition reaction, showcasing its utility in creating novel synthons for further chemical reactions (Meyer & El Qacemi, 2020).
Catalysis and Reaction Mechanisms
Dong et al. (2010) explored the palladium-catalyzed double amination reaction of 2-chloro-1-(2-halophenyl)-3,3,3-trifluoroprop-1-enes with primary amines. This process is significant for the synthesis of 1-substituted 2-(trifluoromethyl)indoles, illustrating the compound's role in catalysis and complex reaction mechanisms (Dong et al., 2010).
Synthesis of Medicinal Intermediates
Xue Weiliang (2008) reported the synthesis of bis-(2-chloroethy1)amine from diethanolamine with SOCl2, leading to the production of important medicinal intermediates like 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine. This highlights the compound's relevance in synthesizing intermediates crucial for pharmaceutical development (Xue Weiliang, 2008).
Development of Novel Materials
Komata et al. (2008) described the synthesis of 3,3,3-trifluoropropanoic acid using 1-chloro-3,3,3-trifluoropropene. This method showcases the potential of 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine in creating novel materials, such as specialized acids and related compounds, which could have various industrial applications (Komata et al., 2008).
Spectroscopy and Sensor Development
Tamiaki et al. (2013) researched chlorophyll derivatives, including methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a, which is structurally related to 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine. They developed optical sensors capable of detecting various amines, highlighting the compound's utility in spectroscopic applications and sensor development (Tamiaki et al., 2013).
作用機序
Target of Action
The primary target of 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine is the gamma-aminobutyric acid (GABA) receptors in the brain . GABA is the chief inhibitory neurotransmitter in the human body, and its function is modulated by the benzodiazepine receptor located on GABA A receptors .
Mode of Action
1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine interacts with its targets by binding to the benzodiazepine receptor, which in turn leads to enhanced GABAergic inhibition of neuronal firing . This interaction results in an increase in the effect of GABA, leading to a decrease in neuronal excitability and producing a calming effect .
Biochemical Pathways
The compound affects the GABAergic pathway, which plays a crucial role in neuronal excitability, sleep regulation, muscle relaxation, and anxiety . By enhancing the effect of GABA, 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine can reduce neuronal excitability, potentially leading to sedative, anxiolytic, and anticonvulsant effects .
Pharmacokinetics
Similar compounds like clonazepam have a bioavailability of 90%, are metabolized in the liver, and have an elimination half-life of 19–60 hours . These properties may impact the bioavailability and duration of action of 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine.
Result of Action
The molecular and cellular effects of 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine’s action include enhanced GABAergic inhibition of neuronal firing, leading to decreased neuronal excitability . This can result in various physiological effects, including sedation, muscle relaxation, and reduced anxiety .
特性
IUPAC Name |
1-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c10-7-4-2-1-3-6(7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKGAZBTXXHXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1453553.png)



![N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1453561.png)
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1453562.png)
![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1453563.png)
![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)
![2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1453565.png)




![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine](/img/structure/B1453575.png)